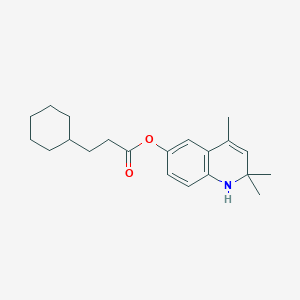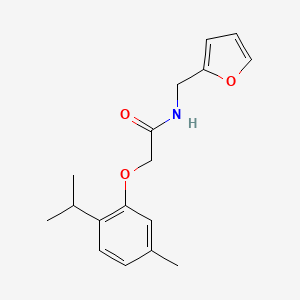![molecular formula C15H22N2O3 B5602439 N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5602439.png)
N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-propyl-3-pyrrolidinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves the introduction of various alkyl and aryl substituents to the N-[2-(1-pyrrolidinyl)ethyl]acetamide backbone. For instance, Barlow et al. (1991) and Costello et al. (1991) detailed the synthesis of a series of potent opioid kappa agonists by modifying the substituent at C1 of the ethyl linking moiety, utilizing racemic or chiral amino acids. These modifications led to compounds with significant biological activities, such as analgesic effects in animal models, demonstrating the critical role of structural variations in the pharmacological properties of these compounds (Barlow et al., 1991); (Costello et al., 1991).
Molecular Structure Analysis
The molecular structure of these compounds is crucial in determining their biological activity. Conformational analysis plays a significant role in understanding how these molecules interact with their biological targets. For example, the insertion of specific substituents can enable the compound to adopt a conformation close to known agonists, significantly enhancing its activity. The structural features, such as the presence of a pyrrolidine ring and specific substituents, are essential for the compound's ability to bind to and activate opioid receptors (Costello et al., 1991).
Applications De Recherche Scientifique
Kappa-Opioid Agonists
Research has focused on the synthesis and biological evaluation of N-[2-(1-pyrrolidinyl)ethyl]acetamides and their derivatives, exploring their potential as opioid kappa agonists. Studies have identified compounds with potent naloxone-reversible analgesic effects in models, highlighting their significance in pain management and the development of new analgesics (Barlow et al., 1991).
Antitumor Agents
Compounds derived from or related to N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-propyl-3-pyrrolidinyl]acetamide have been designed as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showcasing their potential as antitumor agents. For instance, novel N-¿2-amino-4-methyl[(pyrrolo[2, 3-d]pyrimidin-5-yl)ethyl]benzoyl¿-L-glutamic acid was synthesized and identified as a potent dual inhibitor, highlighting its application in cancer treatment (Gangjee et al., 2000).
Pyrolysis Products of N-Acetylglucosamine
The thermal degradation of N-acetylglucosamine has been studied, revealing the formation of acetamidofurans, acetamidopyrones, and acetamidoacetaldehyde. These findings are crucial for understanding the pyrolysis products of chitin and N-acetylglucosamine, offering insights into the presence of chitin in biological or geochemical samples (Franich et al., 1984).
Kappa-Opioid Receptor Antagonists
Further studies have identified compounds like 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine as novel kappa-opioid receptor (KOR) antagonists. These compounds show high affinity for KORs and potential therapeutic applications in treating depression and addiction disorders, demonstrating the versatility of pyrrolidinyl acetamide derivatives in medical research (Grimwood et al., 2011).
Propriétés
IUPAC Name |
N-[(3S,4R)-1-(2-methylfuran-3-carbonyl)-4-propylpyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-4-5-12-8-17(9-14(12)16-11(3)18)15(19)13-6-7-20-10(13)2/h6-7,12,14H,4-5,8-9H2,1-3H3,(H,16,18)/t12-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEAHMNHMSLGAI-TZMCWYRMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NC(=O)C)C(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1NC(=O)C)C(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,4-dichlorophenyl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5602362.png)
![1-[(1-adamantylthio)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5602364.png)
![(3R*,4R*)-1-[(3-cyclohexylisoxazol-5-yl)methyl]-4-cyclopropyl-3-methylpiperidin-4-ol](/img/structure/B5602376.png)
![N-(2-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5602389.png)
![N-(2-hydroxycyclohexyl)-N-methyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5602394.png)

![1-benzyl-4-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-piperazinone](/img/structure/B5602416.png)
![2-nitro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B5602431.png)
![N-(2-{5-[(cyclohexylcarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B5602444.png)
![4-ethoxy-3-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5602449.png)



![3-methyl-8-[3-methyl-2-(2-methylphenoxy)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5602471.png)